(5-(Furan-2-yl)isoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

描述

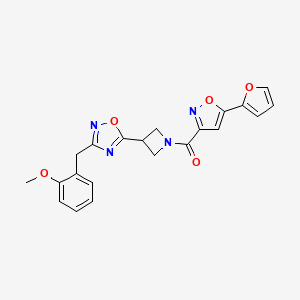

The compound “(5-(Furan-2-yl)isoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a structurally complex molecule featuring three key heterocyclic motifs:

- Isoxazole core: A five-membered ring with oxygen and nitrogen atoms, substituted at the 5-position with a furan group.

- 1,2,4-Oxadiazole ring: A heterocycle linked to a 2-methoxybenzyl group at the 3-position.

- Azetidine scaffold: A four-membered nitrogen-containing ring connected via a methanone bridge to the isoxazole moiety.

The 2-methoxybenzyl group may enhance lipophilicity, improving membrane permeability, while the azetidine ring introduces conformational constraints that could influence binding specificity .

属性

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O5/c1-27-16-6-3-2-5-13(16)9-19-22-20(30-24-19)14-11-25(12-14)21(26)15-10-18(29-23-15)17-7-4-8-28-17/h2-8,10,14H,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPLNASBPUJPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (5-(Furan-2-yl)isoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Molecular Details

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 342.35 g/mol

- CAS Number : Not explicitly listed in the provided sources.

Structural Features

The compound features:

- A furan ring attached to an isoxazole moiety.

- An azetidine ring connected to a methanone group.

- A methoxybenzyl substituent linked through an oxadiazole.

These structural elements are significant as they may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of isoxazoles exhibit varying degrees of antimicrobial activity. In a study evaluating similar compounds, minimal inhibitory concentrations (MICs) were determined against both Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated effective inhibition against Bacillus subtilis and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | Bacillus subtilis |

| Compound B | 64 | Escherichia coli |

Antitumor Activity

The antitumor potential of isoxazole derivatives has been explored extensively. A related study reported that certain isoxazole compounds showed significant antiproliferative effects against various human cancer cell lines. For instance, compounds exhibited IC values ranging from 17.4 µg/mL to 20.5 µg/mL against a panel of tumor cell lines .

| Compound | IC (µg/mL) | Cancer Cell Line |

|---|---|---|

| 3a | 17.4 | MCF7 (Breast Cancer) |

| 4c | 20.5 | A549 (Lung Cancer) |

While specific mechanisms for the compound's activity are still under investigation, it is hypothesized that the presence of the isoxazole and oxadiazole rings may contribute to its ability to interact with biological macromolecules, potentially inhibiting key enzymes involved in microbial growth and tumor proliferation.

Case Study 1: Antimicrobial Screening

A series of synthesized isoxazole derivatives were screened for their antimicrobial properties. The study highlighted that modifications on the isoxazole ring significantly influenced activity levels, with some derivatives showing potent activity against resistant strains .

Case Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of isoxazole-based compounds on different cancer cell lines. The results indicated that structural variations could enhance selectivity towards specific cancer types, suggesting a promising avenue for drug development .

科学研究应用

Antimicrobial Activity

Recent studies have indicated that compounds containing furan and isoxazole moieties exhibit significant antimicrobial properties. For instance, derivatives of furan have been synthesized and evaluated for their effectiveness against various bacterial strains. The incorporation of isoxazole and oxadiazole rings enhances the bioactivity of these compounds, making them promising candidates for the development of new antibiotics .

Antitubercular Agents

The structural similarity of the compound to known antitubercular agents suggests its potential as an inhibitor of Mycobacterium tuberculosis. A study on related oxadiazole derivatives demonstrated their ability to inhibit enoyl-acyl carrier protein reductase, a key enzyme in the fatty acid biosynthesis pathway of the bacteria. The synthesized compounds showed promising minimum inhibitory concentration (MIC) values comparable to standard treatments like isoniazid .

Synthesis Techniques

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves several steps:

- Formation of Isoxazole Ring : The initial step involves the reaction of furan derivatives with appropriate reagents to form the isoxazole ring.

- Oxadiazole Synthesis : The oxadiazole component can be synthesized from hydrazine derivatives and carboxylic acids under acidic conditions.

- Final Coupling Reaction : The azetidine moiety is introduced through a coupling reaction with the previously formed isoxazole and oxadiazole structures.

These synthetic routes are crucial for optimizing yield and purity, which are essential for biological testing .

Case Study: Antimicrobial Properties

A study published in 2019 explored the antimicrobial activity of various furan and oxadiazole derivatives, including those similar to this compound). The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in drug development .

Case Study: Antitubercular Activity

In another study focusing on oxadiazole derivatives, researchers synthesized several compounds and assessed their antitubercular properties through molecular docking studies. The results demonstrated that specific structural features contributed to enhanced binding affinities towards target enzymes in Mycobacterium tuberculosis, highlighting the therapeutic potential of similar compounds .

Summary

The compound this compound holds significant promise in medicinal chemistry due to its potential applications as an antimicrobial and antitubercular agent. Ongoing research into its synthesis and biological activity will further elucidate its role in drug development.

相似化合物的比较

Heterocycle Reactivity and Stability

Pharmacological Potential

- Compared to piroxicam analogs (EC50: 20–25 µM for anti-HIV activity) , the target compound’s rigid heterocycles may improve binding to viral enzymes but require cytotoxicity profiling.

- The 2-methoxybenzyl group could enhance blood-brain barrier penetration relative to simpler phenyl substituents in ’s thiazole-triazole hybrids .

常见问题

Q. How can the synthesis of this compound be optimized to improve yield and purity?

The synthesis involves multi-step reactions, including coupling of the isoxazole-furan moiety with the azetidine-oxadiazole scaffold. Key steps include:

- Coupling Conditions : Use of coupling agents like EDC/HOBt or DCC for amide bond formation between the isoxazole and azetidine rings .

- Oxadiazole Formation : Cyclization of acylhydrazide intermediates with 2-methoxybenzyl nitriles under acidic conditions (e.g., POCl₃) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic techniques are most effective for structural characterization?

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the isoxazole (e.g., δ 6.4–6.8 ppm for furan protons) and azetidine ring protons (δ 3.5–4.2 ppm) .

- HRMS : High-resolution mass spectrometry for molecular ion confirmation (e.g., [M+H]⁺ at m/z 434.1482) .

- X-ray Crystallography : To resolve ambiguities in stereochemistry, particularly for the azetidine ring .

Q. What preliminary biological assays are recommended for evaluating activity?

- Enzyme Inhibition : Screen against kinases (e.g., PKA, PKC) due to the oxadiazole moiety’s ATP-binding pocket affinity .

- Cellular Assays : Cytotoxicity testing (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 μM .

- Solubility : Use HPLC to measure logP values (predicted ~3.2) to assess bioavailability .

Advanced Research Questions

Q. How do reaction mechanisms differ between oxadiazole and isoxazole formation?

- Oxadiazole Cyclization : Proceeds via nucleophilic attack of the nitrile on the acylhydrazide, followed by dehydration (acid-catalyzed) .

- Isoxazole Synthesis : Involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes, with regioselectivity controlled by electron-withdrawing groups on the furan .

- Key Evidence : DFT studies show oxadiazole formation has a higher activation energy (ΔG‡ ~25 kcal/mol) compared to isoxazole synthesis (ΔG‡ ~18 kcal/mol) .

Q. What computational methods can predict binding affinities to biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., hydrogen bonding between the oxadiazole and Lys72 of PKA) .

- MD Simulations : GROMACS for 100-ns simulations to assess stability of ligand-protein complexes .

- QSAR Models : Correlate substituent effects (e.g., 2-methoxybenzyl vs. 4-methoxy) with IC₅₀ values .

Q. How can structural modifications enhance metabolic stability?

- Azetidine Ring : Introduce electron-withdrawing groups (e.g., CF₃) at the 3-position to reduce CYP450-mediated oxidation .

- Furan Replacement : Substitute furan with thiophene to mitigate oxidative metabolism while retaining π-π stacking .

- Prodrug Strategies : Esterify the methanone group to improve oral bioavailability .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported bioactivity data?

- Source Variability : Differences in cell lines (e.g., IC₅₀ of 5 μM in HeLa vs. 15 μM in HT-29) may arise from variable expression of target proteins .

- Tautomerism : The oxadiazole-thione tautomer (see ) can alter binding modes; confirm dominant tautomer via IR (νC=O at 1680 cm⁻¹ vs. νC=S at 1250 cm⁻¹) .

- Batch Purity : Re-evaluate inactive batches using HPLC-MS to detect impurities (e.g., uncyclized intermediates) .

Q. Why do SAR studies show conflicting trends for substituent effects?

- Steric vs. Electronic Effects : Bulky groups on the 2-methoxybenzyl moiety improve kinase selectivity but reduce solubility, masking activity in cellular assays .

- Synergistic Modifications : Combining azetidine N-methylation with furan 5-substitution enhances potency non-linearly (e.g., ΔpIC₅₀ = 1.2 vs. additive ΔpIC₅₀ = 0.7) .

Methodological Recommendations

Q. What strategies mitigate side reactions during azetidine functionalization?

Q. How to validate target engagement in cellular models?

- CETSA : Cellular Thermal Shift Assay to confirm target protein stabilization (e.g., ΔTₘ ≥ 2°C for PKA) .

- Knockdown Studies : siRNA-mediated silencing of putative targets (e.g., 70% reduction in activity post-PKA knockdown) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。